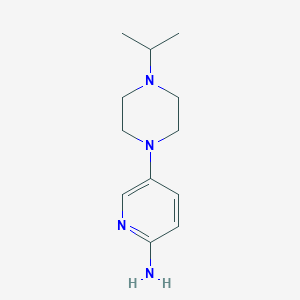

5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-10(2)15-5-7-16(8-6-15)11-3-4-12(13)14-9-11/h3-4,9-10H,5-8H2,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPKLZRRWLERHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866620-36-2 | |

| Record name | 5-[4-(Propan-2-yl)piperazin-1-yl]pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine

An In-depth Technical Guide:

Abstract

This technical guide provides a detailed exploration of the synthesis and characterization of 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine, a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. The molecule combines two pharmacologically relevant scaffolds: 2-aminopyridine and a substituted piperazine. Such structures are recognized as "privileged" in medicinal chemistry, frequently appearing in molecules targeting a wide range of diseases.[1][2] This document presents a robust and efficient synthetic route centered on the Buchwald-Hartwig amination, offering a rationale-driven explanation for the methodological choices. Furthermore, it establishes a comprehensive analytical workflow for structural verification and purity assessment, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this valuable chemical entity.

Introduction: The Strategic Importance of the Aminopyridine-Piperazine Scaffold

In the landscape of modern medicinal chemistry, the strategic assembly of molecular building blocks is paramount. The title compound, this compound, is a prime example of a molecule designed with purpose, integrating two scaffolds renowned for their favorable pharmacological properties.

The 2-Aminopyridine Moiety in Drug Design

The 2-aminopyridine core is a foundational element in a multitude of approved therapeutics and clinical candidates.[2] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets such as protein kinases. This moiety is a key component in drugs developed for oncology, inflammation, and infectious diseases.[2]

The Piperazine Ring: A "Privileged" Pharmacophore

The piperazine ring is considered a "privileged scaffold" due to its frequent appearance in successful drug molecules.[1] Its inclusion can significantly enhance a compound's pharmacokinetic profile by improving aqueous solubility and bioavailability. The two nitrogen atoms offer flexible points for chemical modification, allowing for the fine-tuning of a molecule's potency, selectivity, and metabolic stability.[1][3] The N-isopropyl substitution on the piperazine ring in the target molecule is a strategic choice to increase lipophilicity and potentially modulate interactions with target proteins.

Rationale for the Target Molecule

The combination of these two scaffolds results in a molecule that is not only a potential therapeutic agent in its own right but also a crucial intermediate for the synthesis of more complex drug candidates.[4][5] Its structure serves as a versatile platform for building chemical libraries aimed at discovering novel treatments for a variety of human diseases.

Synthetic Strategy: A Rationale-Driven Approach

The efficient construction of the C-N bond between the pyridine and piperazine rings is the central challenge in synthesizing the target molecule. While classical methods like nucleophilic aromatic substitution (SₙAr) exist, they are often limited by harsh conditions and poor substrate scope, particularly with electron-rich aminopyridines.[6]

Retrosynthetic Analysis and Selection of the Key Reaction

A retrosynthetic analysis of this compound points to a disconnection at the pyridine-piperazine C-N bond. This suggests a cross-coupling strategy as the most effective forward-synthetic approach.

The Buchwald-Hartwig Amination: A Mechanistic and Practical Justification

The palladium-catalyzed Buchwald-Hartwig amination has become the gold standard for forming aryl C-N bonds.[7] This reaction is exceptionally versatile, tolerating a wide array of functional groups and operating under relatively mild conditions.[6][8] Its mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] We have selected this method for its high efficiency and reliability in coupling aryl halides with amines, which is precisely the transformation required.

The key to a successful Buchwald-Hartwig reaction lies in the choice of a palladium precursor, a sterically hindered and electron-rich phosphine ligand, and a strong, non-nucleophilic base.[9][10] This combination facilitates the crucial reductive elimination step and ensures high catalyst turnover.

Synthetic Pathway Diagram

Caption: Proposed synthetic route via Buchwald-Hartwig amination.

Detailed Experimental Protocol: Palladium-Catalyzed Synthesis

-

Materials:

-

5-Bromo-2-aminopyridine (1.0 eq)

-

1-Isopropylpiperazine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

-

Procedure:

-

To a dry, oven-baked reaction vessel, add 5-bromo-2-aminopyridine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). This step is critical to prevent oxidation of the palladium catalyst and phosphine ligand.

-

Add anhydrous toluene via syringe, followed by 1-isopropylpiperazine.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane to afford the pure this compound.

-

Comprehensive Characterization: A Multi-Technique Validation Workflow

A rigorous characterization process is essential to confirm the identity, structure, and purity of the synthesized compound. Our self-validating protocol employs a combination of spectroscopic and chromatographic techniques.

Characterization Workflow Diagram

Caption: A multi-technique workflow for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. Predicted chemical shifts are based on analogous structures and standard values.[11][12] The sample should be dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| Pyridine H-6 | 7.8 - 7.9 | d | ~2.5 | 1H | Aromatic |

| Pyridine H-4 | 7.2 - 7.3 | dd | ~8.5, 2.5 | 1H | Aromatic |

| Pyridine H-3 | 6.5 - 6.6 | d | ~8.5 | 1H | Aromatic |

| -NH₂ | 4.5 - 5.5 | br s | - | 2H | Amine |

| Piperazine H | 3.0 - 3.2 | m | - | 4H | -N-CH₂- |

| Isopropyl -CH | 2.7 - 2.9 | septet | ~6.5 | 1H | Isopropyl CH |

| Piperazine H | 2.6 - 2.8 | m | - | 4H | -N-CH₂- |

| Isopropyl -CH₃ | 1.0 - 1.1 | d | ~6.5 | 6H | Isopropyl CH₃ |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Pyridine C-2 | 158 - 160 | C-NH₂ |

| Pyridine C-5 | 148 - 150 | C-N(piperazine) |

| Pyridine C-6 | 135 - 137 | Aromatic CH |

| Pyridine C-4 | 125 - 127 | Aromatic CH |

| Pyridine C-3 | 108 - 110 | Aromatic CH |

| Isopropyl -CH | 52 - 54 | Isopropyl CH |

| Piperazine -CH₂ | 48 - 50 | -N-CH₂- |

| Piperazine -CH₂ | 45 - 47 | -N-CH₂- |

| Isopropyl -CH₃ | 18 - 20 | Isopropyl CH₃ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is the preferred method for this polar molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.[13]

Table 3: Predicted Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀N₄ |

| Exact Mass | 220.17 |

| Predicted m/z [M+H]⁺ | 221.18 |

| Predicted Key Fragments | Proposed Structure |

| m/z ~178 | [M+H - C₃H₇]⁺ (Loss of isopropyl group) |

| m/z ~122 | [Aminopyridine-piperazine fragment] |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound. A successful synthesis should yield a product with >95% purity.

-

Typical Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV at 254 nm.

-

Result: A single major peak in the chromatogram indicates a high-purity sample.

-

Summary of Physicochemical Properties

Table 4: Summary of Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₀N₄ | - |

| Molecular Weight | 220.31 g/mol | Calculated |

| IUPAC Name | This compound | - |

| Appearance | Off-white to pale yellow solid | Predicted |

Conclusion and Future Outlook

This guide has detailed a robust and reproducible methodology for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination. The presented multi-technique characterization workflow provides a clear and definitive path for structural verification and purity assessment, ensuring the quality of the material for subsequent applications.

The strategic combination of the 2-aminopyridine and N-isopropylpiperazine scaffolds makes this compound a highly valuable building block. It is well-suited for inclusion in drug discovery screening libraries and as a key intermediate for the synthesis of targeted therapies in oncology, neuroscience, and infectious disease research. The principles and protocols outlined herein offer a solid foundation for researchers and scientists working to develop the next generation of innovative therapeutics.

References

- 1. 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine | Benchchem [benchchem.com]

- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine (CAS 866620-36-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine, a key chemical intermediate in contemporary pharmaceutical research and development. Drawing upon available chemical data and established principles of organic chemistry, this document elucidates the compound's properties, synthesis, and potential applications, with a focus on empowering researchers in their drug discovery endeavors.

Core Molecular Attributes and Physicochemical Properties

This compound is a heterocyclic compound featuring a 2-aminopyridine moiety linked to an N-isopropylpiperazine group at the 5-position. This structural arrangement imparts a unique combination of properties that are highly desirable in medicinal chemistry.

Structural and General Data

A summary of the fundamental properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 866620-36-2 | [1][2][3][4] |

| Molecular Formula | C₁₂H₂₀N₄ | [1][2] |

| Molecular Weight | 220.31 g/mol | [1][2][5] |

| Physical Form | Expected to be a solid, potentially a light brown to orange powder. | [2] |

| IUPAC Name | This compound | N/A |

Predicted Physicochemical Characteristics

-

Melting Point: A definitive melting point has not been published. However, the closely related compound, 5-(4-methylpiperazin-1-yl)pyridin-2-amine (CAS 571189-49-6), has a reported melting point of 148-150°C. It is reasonable to expect the isopropyl derivative to have a comparable, though not identical, melting point.

-

Boiling Point: Due to its relatively high molecular weight and polar nature, the boiling point is expected to be high, likely requiring vacuum distillation to prevent decomposition.

-

Solubility: The presence of the basic nitrogen atoms in the piperazine and pyridine rings suggests that the compound will be soluble in acidic aqueous solutions. It is also anticipated to be soluble in common organic solvents such as methanol, ethanol, and dichloromethane.

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, as with many amines, it may be sensitive to strong oxidizing agents.

Spectroscopic Characterization: A Predicted Profile

Detailed experimental spectroscopic data for this compound is not widely published. However, a predictive analysis based on established principles of NMR spectroscopy can provide valuable insights for its identification and characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring, the protons of the piperazine ring, and the isopropyl group.

-

Pyridine Ring Protons: The three protons on the pyridine ring will likely appear as distinct signals in the aromatic region (δ 6.5-8.5 ppm). The proton at C6 (adjacent to the amino group) would likely be the most upfield, while the proton at C2 would be a singlet. The proton at C4 would show coupling to the proton at C3.

-

Piperazine Ring Protons: The eight protons on the piperazine ring would likely appear as two multiplets in the region of δ 2.5-3.5 ppm. The four protons adjacent to the pyridine ring may be shifted slightly downfield compared to the four protons adjacent to the isopropyl group.

-

Isopropyl Group Protons: This group will present as a septet for the single methine proton (CH) and a doublet for the six methyl protons (CH₃), a characteristic pattern for an isopropyl group. The septet would likely appear around δ 2.7-3.0 ppm, and the doublet around δ 1.0-1.2 ppm.

-

Amino Group Protons: The two protons of the amino group (-NH₂) will likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Pyridine Ring Carbons: The five carbon atoms of the pyridine ring will appear in the aromatic region (δ 100-160 ppm). The carbon bearing the amino group (C2) and the carbon attached to the piperazine ring (C5) will be significantly influenced by these substituents.

-

Piperazine Ring Carbons: The four carbon atoms of the piperazine ring will likely resonate in the range of δ 45-55 ppm.

-

Isopropyl Group Carbons: The methine carbon will appear around δ 50-60 ppm, while the two equivalent methyl carbons will give a single signal around δ 18-22 ppm.

Synthesis Strategies: Building the Core Scaffold

The synthesis of this compound can be approached through several established synthetic methodologies. The most logical strategies involve the formation of the C-N bond between the pyridine ring and the piperazine moiety.

Buchwald-Hartwig Amination

A highly effective method for forming aryl-amine bonds is the Palladium-catalyzed Buchwald-Hartwig amination.[6][7] This reaction would involve the coupling of a 5-halopyridin-2-amine (e.g., 5-bromo- or 5-chloropyridin-2-amine) with 1-isopropylpiperazine.

Conceptual Workflow:

Figure 1: Conceptual workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol (Hypothetical):

-

To an oven-dried Schlenk tube, add 5-bromopyridin-2-amine (1.0 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand like XPhos (0.04 mmol).

-

Add a strong base, such as sodium tert-butoxide (1.4 mmol).

-

Seal the tube and purge with an inert gas (e.g., argon or nitrogen).

-

Add 1-isopropylpiperazine (1.2 mmol) and a dry, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter to remove inorganic salts.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Nucleophilic Aromatic Substitution (SₙAr)

Another viable synthetic route is through a nucleophilic aromatic substitution (SₙAr) reaction.[8][9][10] This would typically involve reacting a pyridine ring activated with a strong electron-withdrawing group (e.g., a nitro group) at a position ortho or para to a leaving group (e.g., a halogen).

Conceptual Workflow:

Figure 2: Conceptual workflow for the Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol (Hypothetical):

-

In a round-bottom flask, dissolve 2-amino-5-nitropyridine (1.0 mmol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add 1-isopropylpiperazine (1.2-1.5 mmol) to the solution.

-

Add a base, such as potassium carbonate or triethylamine, to act as a proton scavenger.

-

Heat the reaction mixture, typically at temperatures ranging from 100 to 150 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Reactivity and Potential for Further Functionalization

The 2-aminopyridine scaffold is a versatile platform for further chemical modifications. The primary amino group can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Introduction of alkyl groups on the amino nitrogen.

-

Diazotization: Conversion of the amino group to a diazonium salt, which can then be displaced by a wide range of nucleophiles.

-

Coupling Reactions: The amino group can direct ortho-lithiation, allowing for the introduction of substituents at the C3 position.

The piperazine moiety also offers a site for further derivatization at the secondary amine, although in this case, it is already substituted with an isopropyl group.

Applications in Drug Discovery and Medicinal Chemistry

The 5-(4-substituted-piperazin-1-yl)pyridin-2-amine scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of biologically active molecules. The piperazine ring often improves the pharmacokinetic properties of a drug candidate, such as solubility and oral bioavailability. The 2-aminopyridine moiety is a key pharmacophore in many drugs, known to participate in hydrogen bonding interactions with biological targets.

This particular compound, this compound, is a known intermediate in the synthesis of several kinase inhibitors, including the CDK4/6 inhibitor Palbociclib , which is used in the treatment of certain types of breast cancer.[1][11] Its role as a key building block underscores its importance in the pharmaceutical industry.

The broader class of piperazine-substituted pyridines has been investigated for a wide range of biological activities, including:

-

Anticancer

-

Antiviral

-

Antibacterial

-

Central Nervous System (CNS) activity

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash with soap and water.

-

Ingestion: Seek immediate medical attention.

-

Inhalation: Move to fresh air.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical synthesis, most notably in the production of kinase inhibitors. While detailed experimental data for this specific compound is sparse in the public domain, its structural similarity to well-characterized molecules allows for a confident prediction of its properties and reactivity. The synthetic routes outlined in this guide, based on robust and widely used chemical transformations, provide a solid foundation for its preparation in a laboratory setting. As research in targeted therapies continues to expand, the demand for such key building blocks is likely to increase, further solidifying the importance of a thorough understanding of their chemistry.

References

- 1. aablocks.com [aablocks.com]

- 2. CAS: 866620-36-2 | CymitQuimica [cymitquimica.com]

- 3. This compound | 866620-36-2 [sigmaaldrich.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. targetmol.cn [targetmol.cn]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. research.rug.nl [research.rug.nl]

- 8. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

"5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine" mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine: A Privileged Scaffold for Kinase Inhibition

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for this compound. While direct studies on this specific molecule are limited, its structural architecture, combining a 2-aminopyridine core with a piperazine moiety, positions it as a highly valuable scaffold in modern drug discovery. By examining the extensive research on its close analogs and derivatives, particularly potent and selective kinase inhibitors, we can elucidate its most probable biological targets and signaling pathways. This document synthesizes data from preclinical research to detail the foundational role of this compound as a building block for targeted therapeutics, with a primary focus on the inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), a cornerstone of contemporary cancer therapy. We will explore the key structural pharmacophores, the resulting mechanism of cell cycle arrest, and the standard experimental protocols required to validate this activity.

Introduction: Deconstructing a Privileged Pharmacological Scaffold

This compound is best understood not as an end-product therapeutic, but as a key intermediate and foundational scaffold for the synthesis of highly specific and potent drug candidates.[1] Its structure is a deliberate convergence of two "privileged" chemical moieties, each contributing distinct and advantageous properties for drug design.

-

The 2-Aminopyridine Core: This moiety is a well-established "hinge-binding" motif found in a multitude of kinase inhibitors.[2][3] The nitrogen atom of the pyridine ring and the exocyclic amino group act as critical hydrogen bond acceptors and donors, respectively. This arrangement allows for high-affinity binding to the ATP-binding pocket of many kinases, effectively competing with the endogenous ATP and inhibiting enzyme activity.[4] The specific substitution pattern dictates the kinase selectivity.

-

The Piperazine Ring: The piperazine group is a versatile scaffold frequently incorporated into pharmaceuticals to optimize pharmacokinetic properties.[5][6] Its basic nitrogen atoms can be protonated at physiological pH, which generally enhances aqueous solubility. This feature is crucial for oral bioavailability. Furthermore, the piperazine ring provides a synthetically tractable handle for introducing various substituents, allowing for fine-tuning of a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7][8]

Given that numerous 2-aminopyridine derivatives containing a piperazine substituent have been developed as potent anticancer agents, the primary mechanistic hypothesis for compounds derived from this scaffold is the inhibition of protein kinases involved in cell cycle regulation.[9][10]

Primary Mechanism of Action: Inhibition of the Cyclin D-CDK4/6-Rb Axis

The most prominent and clinically validated mechanism for this structural class is the inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[2] These enzymes are central regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[9]

The Role of CDK4/6 in Cell Cycle Progression

In response to mitogenic signals, cells upregulate the expression of D-type cyclins (Cyclin D1, D2, D3). These cyclins form active complexes with CDK4 and CDK6. The primary substrate for these active kinase complexes is the Retinoblastoma tumor suppressor protein (Rb).[11]

-

Rb Phosphorylation: The CDK4/6-Cyclin D complex phosphorylates Rb.

-

E2F Release: Hyperphosphorylated Rb undergoes a conformational change, causing it to release the E2F transcription factor to which it was bound.[11]

-

G1-S Transition: Free E2F then activates the transcription of genes required for DNA replication and progression into the S phase.

In many cancers, particularly hormone receptor-positive (HR+) breast cancer, this pathway is aberrantly activated, leading to uncontrolled cell proliferation.[12]

Molecular Inhibition by 2-Aminopyridine Derivatives

Compounds built upon the this compound scaffold function as ATP-competitive inhibitors of CDK4/6.[11] The 2-aminopyridine core forms key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, while the substituted piperazine moiety typically extends into a solvent-exposed region, allowing for modifications that enhance potency and selectivity.[2]

By blocking the ATP-binding site, the inhibitor prevents the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains tightly bound to E2F. The sequestration of E2F prevents the transcription of S-phase genes, resulting in a cell cycle arrest at the G1 checkpoint.[9] This effect is primarily cytostatic, meaning it stops cell division rather than inducing immediate cell death.[11]

Experimental Validation Protocols

A series of well-established assays are required to confirm the mechanism of action for any putative CDK4/6 inhibitor derived from this scaffold.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified CDK4/Cyclin D and CDK6/Cyclin D complexes.

Protocol: ADP-Glo™ Luminescent Kinase Assay

-

Plate Preparation: Dispense 1 µL of the test compound (serially diluted in DMSO) or DMSO vehicle control into the wells of a 384-well low-volume plate.

-

Enzyme Addition: Add 2 µL of purified recombinant CDK4/Cyclin D3 or CDK6/Cyclin D3 enzyme in kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA).[13]

-

Reaction Initiation: Add 2 µL of a substrate/ATP mixture containing a suitable Rb-derived peptide substrate and ATP (concentration near the Km for the enzyme).

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to kinase activity.

-

Analysis: Calculate the percent inhibition relative to DMSO controls and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

| Compound Class | Target | Representative IC50 (nM) |

| 2-Aminopyridine Derivative | CDK4/Cyclin D1 | 22 |

| 2-Aminopyridine Derivative | CDK6/Cyclin D1 | 10 |

| Table 1: Representative quantitative data for optimized 2-aminopyridine-based CDK4/6 inhibitors, demonstrating potent enzymatic inhibition. Data extracted from Yuan et al., 2022.[14] |

Cell-Based Proliferation and Target Engagement Assays

These assays confirm that the compound's enzymatic activity translates into a functional effect in cancer cells.

Protocol: Western Blot for Rb Phosphorylation

-

Cell Culture & Treatment: Seed a CDK4/6-dependent cancer cell line (e.g., MCF-7, Colo-205) and treat with increasing concentrations of the test compound for 24 hours.[15]

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phospho-Rb (Ser780), total Rb, and a loading control (e.g., β-actin). Subsequently, probe with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the phospho-Rb signal relative to total Rb indicates successful target engagement.[15]

Cell Cycle Analysis

Flow cytometry is the gold standard for demonstrating the G1 arrest induced by CDK4/6 inhibitors.

Protocol: Propidium Iodide Staining for DNA Content

-

Cell Preparation: Culture cells (e.g., 1 x 10^6) and treat with the test compound or vehicle for 24-48 hours.

-

Harvesting: Harvest cells (including supernatant for non-adherent cells), wash with cold PBS, and pellet by centrifugation (e.g., 300 x g for 5 minutes).[16]

-

Fixation: Resuspend the cell pellet and add it dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 2 hours at -20°C.[17]

-

Washing: Centrifuge the fixed cells to remove ethanol and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a DNA intercalating dye, and RNase A (to prevent staining of double-stranded RNA).[16][18] A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.

-

Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. The resulting histogram will show distinct peaks for cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.[19][20] A successful CDK4/6 inhibitor will show a significant increase in the percentage of cells in the G0/G1 peak and a corresponding decrease in the S and G2/M peaks compared to the vehicle control.

Conclusion and Future Directions

The this compound molecule is a quintessential example of a privileged scaffold in medicinal chemistry. While it is not an active drug itself, its structural components strongly predict that its derivatives will function as ATP-competitive kinase inhibitors. The overwhelming evidence from analogous compounds points to the CDK4/6-Rb pathway as the primary target, leading to a G1 cell cycle arrest. The experimental protocols detailed herein provide a robust, self-validating framework for confirming this mechanism of action for any novel compound synthesized from this core structure.

Future research leveraging this scaffold may explore modifications to the piperazine ring to develop inhibitors with altered kinase selectivity profiles (e.g., targeting other CDKs or kinases like JAK2 or CHK2) or to create bifunctional molecules such as PROTACs for targeted protein degradation, representing the next frontier in targeted therapy.[4][21]

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of therapeutic CDK4/6 inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-(piperazin-1-yl)pyridin-2-aMine | 1082876-26-3 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. breastcancer.org [breastcancer.org]

- 13. promega.jp [promega.jp]

- 14. benchchem.com [benchchem.com]

- 15. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Flow cytometry with PI staining | Abcam [abcam.com]

- 19. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 21. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Potential of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the successful development of novel therapeutics. The 2-aminopyridine moiety, particularly when functionalized with a piperazine ring at the 5-position, represents one such "privileged scaffold," consistently appearing in a multitude of clinically relevant kinase inhibitors. This technical guide delves into the core biological activities associated with the chemical entity 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine (CAS No. 866620-36-2). While this specific molecule is primarily documented as a drug intermediate, its structural features strongly suggest a significant, inherent biological potential, particularly in the realm of oncology.[1][2][3]

This document will provide an in-depth analysis of the likely biological targets and mechanisms of action of this compound, drawing upon robust data from its close structural analogs and the final drug products they help create. We will explore the structure-activity relationships that govern the therapeutic efficacy of this chemical class and present detailed experimental protocols for researchers seeking to validate and expand upon these findings.

The Kinase Inhibitor Hypothesis: Targeting the Cell Cycle Engine

The core structure of this compound is a recurring motif in a class of potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6.[4] These serine/threonine kinases are fundamental regulators of the cell cycle, and their aberrant activity is a hallmark of numerous cancers. The 2-aminopyridine component typically forms crucial hydrogen bonds within the ATP-binding pocket of the kinase, while the piperazine group and its substituents extend into a hydrophobic pocket, contributing to both potency and selectivity.[5][6]

Analogs such as 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine are critical building blocks for the synthesis of Abemaciclib, a potent and selective CDK4/6 inhibitor approved for the treatment of certain types of breast cancer.[4][7] The isopropyl group on our topic compound, compared to the ethyl or methyl groups on its analogs, likely modulates its lipophilicity and steric profile, which in turn would fine-tune its binding affinity and pharmacokinetic properties.[5]

Mechanism of Action: Inducing G1 Cell Cycle Arrest

The hypothesized mechanism of action for this compound, acting as a CDK4/6 inhibitor, is the prevention of the phosphorylation of the Retinoblastoma protein (pRb). In a normal cell cycle, CDK4 and CDK6, in complex with Cyclin D, phosphorylate pRb. This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle.

By competitively inhibiting the ATP-binding site of CDK4/6, compounds based on the 2-amino-5-(piperazin-1-yl)pyridine scaffold prevent pRb phosphorylation. This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F halts the cell cycle in the G1 phase, thereby preventing the proliferation of cancer cells.[8]

Below is a diagram illustrating this proposed signaling pathway and the point of inhibition.

Caption: Proposed mechanism of action via CDK4/6 inhibition.

Quantitative Analysis of Structurally Related Compounds

To contextualize the potential potency of this compound, it is instructive to examine the inhibitory activities of its close analogs and the more complex molecules derived from them. The following table summarizes publicly available data on related CDK inhibitors.

| Compound/Analog | Target Kinase(s) | IC50 (nM) | Cell Line | Cellular Effect | Reference |

| Abemaciclib (derived from ethyl analog) | CDK4 / CDK6 | 2 / 10 | MCF-7 (Breast) | G1 Arrest | [4] |

| PD-0332991 (Palbociclib) | CDK4 / CDK6 | 11 / 15 | Multiple | G1 Arrest | [8] |

| Analog 10d (from a related series) | CDK4 / CDK6 | 7.4 / 0.9 | - | Potent Inhibition | [6] |

| Compound 7x (pyridopyrimidine scaffold) | CDK4 | 3.87 | - | Potent Inhibition | [8] |

This table is illustrative and compiles data from different studies on related, but not identical, chemical series.

Experimental Protocols for Biological Characterization

To empirically determine the biological activity of this compound, a series of well-established assays should be performed. The following protocols provide a validated workflow for characterizing putative kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of target kinases (e.g., CDK4/Cyclin D1 and CDK6/Cyclin D1).

Methodology:

-

Reagents and Materials:

-

Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes.

-

Substrate: Retinoblastoma protein (pRb) fragment.

-

ATP (Adenosine triphosphate).

-

Test Compound: this compound, dissolved in DMSO.

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well microplates.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO, typically from 10 mM down to sub-nanomolar concentrations.

-

In a 384-well plate, add the kinase, substrate (pRb), and assay buffer.

-

Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for the specific kinase).

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent as per the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Protocol 2: Cell Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effect of the compound on cancer cell lines known to be dependent on CDK4/6 activity (e.g., MCF-7, a pRb-positive breast cancer cell line).

Methodology:

-

Reagents and Materials:

-

MCF-7 human breast cancer cell line.

-

Complete growth medium (e.g., DMEM with 10% FBS and antibiotics).

-

Test Compound: this compound, dissolved in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or Resazurin-based assays).

-

96-well clear-bottom, white-walled microplates.

-

-

Procedure:

-

Seed MCF-7 cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of the test compound in the complete growth medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) controls.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for signal development.

-

Measure the luminescence or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the data and fitting it to a dose-response curve.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. indiamart.com [indiamart.com]

- 3. 5-[4-(Propan-2-yl)piperazin-1-yl]pyridin-2-amine | 866620-36-2 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 | Benchchem [benchchem.com]

- 6. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2018081204A1 - DEUTERATED N-(5-((4-ETHYLPIPERAZIN-1-YL)METHYL) PYRIDIN-2-YL)-5-FLUORO-4-(4-FLUORO-1-ISOPROPYL-2-METHYL-1H-BENZO[d]IMIDAZOL-6-YL)PYRIMIDIN-2-AMINE - Google Patents [patents.google.com]

- 8. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

The Pyridine-Piperazine Scaffold as a Privileged Structure in Targeting VEGFR-2 Mediated Cancer Cell Signaling: A Technical Guide

Introduction: The Rationale for Targeting Angiogenesis and the Emergence of the Pyridine-Piperazine Scaffold

The relentless proliferation of cancer cells is intrinsically linked to their ability to induce the formation of new blood vessels, a process known as angiogenesis.[1][2] This neovascularization provides tumors with the necessary oxygen and nutrients to sustain their rapid growth and facilitates metastatic dissemination to distant organs.[1] A pivotal regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, with the VEGF Receptor 2 (VEGFR-2) being the primary mediator of the angiogenic signal in endothelial cells.[3][4] Consequently, VEGFR-2 has emerged as a critical therapeutic target in oncology.[3][5]

In the landscape of small molecule kinase inhibitors, the pyridine-piperazine scaffold has garnered significant attention for its potential to selectively and potently inhibit VEGFR-2. While the specific compound 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine is a novel entity within this class, its structural motifs are characteristic of a promising class of anti-cancer agents. This technical guide will delve into the core principles of VEGFR-2 signaling in cancer, leveraging data from structurally related pyridine-piperazine derivatives to elucidate the potential mechanism of action and provide a comprehensive framework for the pre-clinical evaluation of compounds like this compound.

The VEGFR-2 Signaling Cascade: A Central Hub in Tumor Angiogenesis

VEGF-A, a potent pro-angiogenic factor frequently secreted by tumor cells in response to hypoxic conditions, initiates the signaling cascade by binding to VEGFR-2 on the surface of vascular endothelial cells.[6][7] This ligand-receptor interaction induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain, triggering a cascade of downstream signaling events that culminate in endothelial cell proliferation, migration, survival, and increased vascular permeability.[7][8]

The key downstream pathways activated by VEGFR-2 include:

-

The PLCγ-PKC-MAPK/ERK Pathway: This pathway is a major driver of endothelial cell proliferation.[7][8]

-

The PI3K/Akt Pathway: This cascade is crucial for promoting endothelial cell survival and preventing apoptosis.[8][9]

-

The FAK/p38 MAPK Pathway: This pathway is intimately involved in regulating endothelial cell migration and the cytoskeletal rearrangements necessary for the formation of new vascular structures.[7][10]

Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.

Mechanism of Action of Pyridine-Piperazine Based VEGFR-2 Inhibitors

Based on extensive research into this class of compounds, the primary mechanism of action for pyridine-piperazine derivatives is competitive inhibition of ATP binding to the VEGFR-2 kinase domain. By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This leads to a potent anti-angiogenic effect, characterized by the inhibition of endothelial cell proliferation, migration, and survival.

Pre-clinical Evaluation Workflow for Novel Pyridine-Piperazine Derivatives

A robust and systematic approach is essential for the pre-clinical evaluation of novel VEGFR-2 inhibitors. The following workflow outlines the key in vitro assays to characterize the biological activity of compounds such as this compound.

Caption: A typical pre-clinical in vitro evaluation workflow.

Quantitative Analysis of Structurally Related Pyridine-Piperazine Derivatives

To provide a tangible context for the potential efficacy of this compound, the following table summarizes the in vitro activity of structurally related pyridine-piperazine compounds against VEGFR-2 and various cancer cell lines, as reported in the scientific literature.

| Compound ID | Target | IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |

| Compound A | VEGFR-2 | 66 | Tel-VEGFR2-BaF3 | 0.15 | [11] |

| Compound B | VEGFR-2 | 53.65 | HCT-116 | - | [12] |

| Compound C | VEGFR-2 | 90 | - | - | [13] |

| Compound D | VEGFR-2 | 60.83 | HCT-116 | 9.3 | [12] |

| Compound E | VEGFR-2 | 63.61 | HepG-2 | 7.8 | [12] |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Detailed Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant human VEGFR-2. The assay typically measures the phosphorylation of a substrate peptide by the kinase using methods such as ELISA or radiometric detection.[12]

Protocol:

-

Prepare a reaction buffer containing ATP and a suitable kinase substrate.

-

Add recombinant human VEGFR-2 enzyme to the buffer.

-

Introduce serial dilutions of the test compound (e.g., this compound) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate.

-

Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.

Cell Viability Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16]

Protocol:

-

Seed cancer cells (e.g., HUVEC, HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[14]

-

Measure the absorbance of the solution at 570 nm using a microplate reader.[16]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[17]

Protocol:

-

Treat cancer cells with the test compound at its GI50 concentration for a defined period (e.g., 24 or 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.[18]

-

Incubate the cells in the dark for 15 minutes at room temperature.[19]

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[20] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.[20]

Protocol:

-

Treat cancer cells with the test compound at its GI50 concentration for a relevant time period (e.g., 24 hours).

-

Harvest the cells and fix them in cold 70% ethanol.[21]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Treat the cells with RNase A to eliminate RNA-associated fluorescence.[21]

-

Stain the cells with a solution containing Propidium Iodide.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Generate a DNA content frequency histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Principle: Western blotting is a technique used to detect and quantify the expression levels of specific proteins in a cell lysate. This is crucial for confirming the on-target effect of the inhibitor on the VEGFR-2 signaling pathway.[22][23]

Protocol:

-

Treat cells with the test compound for a short duration (e.g., 15-60 minutes) to observe changes in protein phosphorylation.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total VEGFR-2, phosphorylated VEGFR-2 (p-VEGFR-2), and key downstream effectors (e.g., p-Akt, p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[24]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results.

-

Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion and Future Directions

The pyridine-piperazine scaffold represents a highly promising platform for the development of novel anti-cancer therapeutics targeting the VEGFR-2 signaling pathway. The in-depth technical guide provided herein offers a comprehensive framework for the systematic evaluation of new chemical entities such as this compound. By employing the described experimental workflows and assays, researchers can thoroughly characterize the compound's mechanism of action, potency, and cellular effects. Future investigations should focus on in vivo efficacy studies in relevant animal models of cancer to translate these promising in vitro findings into potential clinical applications.

References

- 1. Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Role of angiogenesis in the pathogenesis of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Mechanisms of angiogenesis in tumour [frontiersin.org]

- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. benchchem.com [benchchem.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. scispace.com [scispace.com]

- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 21. wp.uthscsa.edu [wp.uthscsa.edu]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. benchchem.com [benchchem.com]

- 24. CST | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine: A Privileged Scaffold for Kinase Inhibitors

Abstract

This technical guide provides a comprehensive overview of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry. Primarily utilized as a key intermediate, this compound serves as a foundational scaffold for the development of potent and selective kinase inhibitors, most notably in the synthesis of the CDK4/6 inhibitor Palbociclib. This document will delve into the rationale behind its molecular design, strategies for the synthesis of its structural analogs and derivatives, detailed experimental protocols, and an exploration of its established and potential therapeutic applications. The content is tailored for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Strategic Importance of the 2-Amino-5-(piperazin-1-yl)pyridine Scaffold

The quest for targeted therapies in oncology and other disease areas has placed a premium on molecular scaffolds that offer a combination of synthetic accessibility, favorable pharmacokinetic properties, and the ability to engage with specific biological targets. The 2-amino-5-(piperazin-1-yl)pyridine core, exemplified by this compound, has emerged as a "privileged scaffold" in modern drug discovery.[1] Its value lies in the synergistic combination of its two key components: the 2-aminopyridine moiety and the piperazine ring.

The 2-aminopyridine fragment is a versatile pharmacophore known to participate in a wide array of biological interactions and is present in numerous approved drugs.[2] It can act as a hydrogen bond donor and acceptor, crucial for binding to the hinge region of many protein kinases. The piperazine ring , a six-membered heterocycle with two nitrogen atoms, is another mainstay in medicinal chemistry.[1] Its presence can enhance aqueous solubility and bioavailability.[1] The secondary amine of the piperazine provides a convenient handle for introducing various substituents to modulate potency, selectivity, and pharmacokinetic profiles.[1]

The subject of this guide, this compound, combines these features with an N-isopropyl group on the piperazine ring. This specific substitution pattern is critical in the context of its most prominent application: as a precursor to the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Palbociclib (Ibrance®).[1][3][4]

Rationale for Analog and Derivative Design

The design of structural analogs and derivatives of this compound is primarily driven by its role as a key building block for more complex active pharmaceutical ingredients (APIs). The main strategies for modification can be categorized by the component of the molecule being altered.

Modification of the N-Alkyl Substituent on the Piperazine Ring

The N-alkyl group on the piperazine ring plays a significant role in modulating the physicochemical properties and biological activity of the final compound.

-

Rationale for Isopropyl Group: The isopropyl group provides a degree of lipophilicity and steric bulk that can influence binding affinity and selectivity for the target protein.

-

Bioisosteric Replacement: A common strategy in medicinal chemistry is the use of bioisosteres—functional groups with similar physical or chemical properties that can produce comparable biological effects. For the isopropyl group, potential bioisosteric replacements could include a cyclopropyl group, which offers a similar size but different conformational rigidity, or other small alkyl groups like ethyl or methyl. The choice of substituent can impact metabolic stability and off-target effects.

Functionalization of the 2-Amino Group of the Pyridine Ring

The 2-amino group is a key point of attachment for building out the final drug molecule. In the synthesis of kinase inhibitors, this amine is often coupled with a pyrimidine or a related heterocyclic ring system. The nature of this coupling partner is a primary determinant of the final compound's target specificity and potency. For instance, in the synthesis of Palbociclib, this amine is reacted with a 2-chloropyrimidine derivative.[5]

Substitution on the Pyridine Ring

While less common for this specific intermediate, substitution on the pyridine ring itself can be a viable strategy for modulating electronic properties and creating additional points of interaction with the target protein. Electron-withdrawing or electron-donating groups can be introduced to fine-tune the pKa of the pyridine nitrogen and the 2-amino group, which can in turn affect binding affinity.

Synthesis of this compound and its Analogs

The synthesis of the title compound and its analogs typically follows a multi-step pathway, which can be adapted to introduce desired modifications. A general and robust synthetic approach is outlined below, based on procedures described in the patent literature for related compounds.[6][7]

General Synthetic Workflow

The overall synthetic strategy involves the coupling of a substituted piperazine with a functionalized pyridine ring, followed by the reduction of a nitro group to the desired 2-amino functionality.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example adapted from methodologies for similar compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (Intermediate A)

This initial step involves the protection of one of the piperazine nitrogens to ensure selective reaction at the other nitrogen.

-

Reaction: A mixture of 5-bromo-2-nitropyridine, tert-butyl piperazine-1-carboxylate, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an appropriate solvent (e.g., toluene) is heated under an inert atmosphere.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield Intermediate A.

Step 2: Reduction of the Nitro Group to form tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (Intermediate B)

-

Reaction: Intermediate A is dissolved in a suitable solvent (e.g., ethanol or methanol), and a reducing agent is added. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or chemical reduction using reagents like iron powder in acetic acid or stannous chloride.[6] The use of an inorganic salt like ammonium chloride can help suppress the formation of azo impurities.[6]

-

Work-up and Purification: The reaction mixture is filtered to remove the catalyst (if applicable), and the solvent is evaporated. The residue is then purified, often by recrystallization or column chromatography, to give Intermediate B.[7]

Step 3: N-Alkylation of the Piperazine Ring (for analogs)

For synthesizing analogs with different N-alkyl groups, reductive amination can be performed on the deprotected piperazine.

-

Reaction: Intermediate B is first deprotected to remove the BOC group, typically using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. The resulting secondary amine is then reacted with an aldehyde or ketone (e.g., acetone for the isopropyl group) in the presence of a reducing agent like sodium triacetoxyborohydride.

Step 4: Deprotection to Yield 5-(Piperazin-1-yl)pyridin-2-amine (Key Intermediate for Palbociclib)

-

Reaction: Intermediate B is treated with a strong acid, such as concentrated hydrochloric acid, in a solvent like methanol.[1] The mixture is heated to facilitate the removal of the tert-butoxycarbonyl (BOC) protecting group.

-

Work-up and Isolation: The reaction mixture is cooled, and the product often crystallizes out as the hydrochloride salt. The solid is collected by filtration, washed, and dried.[1] This intermediate is a direct precursor for the synthesis of Palbociclib.[3][8]

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

| Technique | Expected Observations for 5-(4-Alkylpiperazin-1-yl)pyridin-2-amine Derivatives |

| ¹H NMR | Signals corresponding to the protons on the pyridine ring, the piperazine ring, the N-alkyl group, and the amino group. The chemical shifts and coupling patterns will be characteristic of the specific structure. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, confirming the carbon skeleton. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the compound. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Note: Specific spectral data for the title compound is not widely published in peer-reviewed journals but can be found in the supplementary information of some patents and chemical supplier databases.[9][10]

Biological Activity and Therapeutic Applications

As previously mentioned, this compound and its close analogs are primarily valued as intermediates in the synthesis of kinase inhibitors.

Role in the Synthesis of CDK Inhibitors

The most prominent application of this scaffold is in the synthesis of Palbociclib, a highly selective inhibitor of CDK4 and CDK6.[3][4] In this context, the 2-amino group of the pyridine ring is coupled with a 2-chloro-5-acetyl-4,6-dimethylpyrimidine moiety to form the final drug molecule. The 5-(piperazin-1-yl)pyridin-2-ylamino core is crucial for the compound's ability to bind to the ATP-binding pocket of the CDK enzymes.

The development of other CDK inhibitors has also utilized similar 2-aminopyridine-based scaffolds, highlighting the versatility of this chemical class for targeting these important cancer-related enzymes.[2][11]

Potential as GPCR Ligands

The arylpiperazine motif is a well-established pharmacophore for G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic receptors. While the primary focus for the title compound's derivatives has been on kinase inhibition, the inherent structural features suggest a potential for activity at GPCR targets. Further screening of a library of analogs could uncover novel GPCR modulators.

Other Potential Therapeutic Areas

Given the broad range of biological activities associated with both 2-aminopyridine and piperazine derivatives, it is plausible that analogs of this compound could exhibit efficacy in other therapeutic areas, such as:

-

Antimicrobial Agents: Piperazine-containing compounds have been investigated for their antibacterial and antifungal properties.[12]

-

Antiviral Agents: Certain pyridine derivatives have shown promise as antiviral agents.

-

Anti-inflammatory Agents: The modulation of kinase signaling pathways is a key strategy in the development of anti-inflammatory drugs.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound are not extensively published, we can infer key relationships from the broader class of 2-aminopyrimidine-based kinase inhibitors.

-

Hinge-Binding Motif: The 2-aminopyridine core is a critical hinge-binding motif. The nitrogen of the pyridine ring and the exocyclic amino group typically form two hydrogen bonds with the backbone of the kinase hinge region.

-

Role of the Piperazine Moiety: The piperazine ring often extends into a solvent-exposed region of the ATP-binding pocket. Modifications at the N4 position of the piperazine can be used to enhance potency and selectivity, as well as to improve pharmacokinetic properties such as solubility and cell permeability.

-

Impact of the N-Alkyl Group: The size and nature of the N-alkyl group on the piperazine can influence the compound's interaction with the target protein. For CDK inhibitors, this group can occupy a hydrophobic pocket, and its size and shape can be optimized to maximize binding affinity and selectivity over other kinases.

Conclusion and Future Directions

This compound is a strategically important molecule in medicinal chemistry, serving as a versatile and "privileged" scaffold for the synthesis of complex therapeutic agents. Its primary and well-established role as a key intermediate in the synthesis of the CDK4/6 inhibitor Palbociclib underscores its value in oncology drug discovery.

Future research efforts involving this scaffold are likely to focus on several key areas:

-

Development of Novel Kinase Inhibitors: The 2-amino-5-(piperazin-1-yl)pyridine core will likely continue to be a foundational element in the design of new inhibitors for a variety of protein kinases implicated in cancer and other diseases.

-

Exploration of New Therapeutic Areas: A systematic exploration of the biological activity of a diverse library of analogs could lead to the discovery of novel compounds with applications beyond oncology, including in infectious diseases, inflammation, and neurology.

-

Optimization of Synthetic Routes: The development of more efficient, cost-effective, and environmentally friendly synthetic methods for this key intermediate and its derivatives will be crucial for large-scale pharmaceutical production.

References

- 1. tdcommons.org [tdcommons.org]

- 2. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN108283940B - Preparation method of palbociclib intermediate - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. longdom.org [longdom.org]

- 6. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US9850244B2 - Method for preparing Palbociclib - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico molecular docking process for the compound 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine. As a key chemical intermediate for the synthesis of the FDA-approved drug Palbociclib (Ibrance®), a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), this compound serves as an exemplary case study for structure-based drug design workflows.[1][2][3] This guide is tailored for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind critical methodological choices. We will navigate the entire workflow, from target identification and preparation to ligand setup, molecular docking, results analysis, and predictive ADMET profiling. The protocols detailed herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references, ensuring both technical accuracy and practical applicability.

Introduction: The Scientific Rationale for Docking Studies

This compound is a heterocyclic amine containing a piperazine moiety, a privileged scaffold in medicinal chemistry known to enhance pharmacokinetic properties such as solubility and bioavailability.[4] Its structural contribution to Palbociclib, a potent CDK4/6 inhibitor used in the treatment of HR-positive, HER2-negative breast cancer, makes it a molecule of significant interest.[1][5] In silico molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] For a potential drug candidate like our subject compound, docking studies can elucidate its binding mode and affinity to a biological target, providing invaluable insights for lead optimization and rational drug design.

The primary targets for our in silico investigation are Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are pivotal regulators of the cell cycle, specifically the transition from the G1 to the S phase.[7] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[7] By inhibiting these kinases, compounds like Palbociclib can arrest the cell cycle, thereby exerting an anti-cancer effect.[1][2][3] This guide will therefore focus on docking this compound into the ATP-binding sites of both CDK4 and CDK6.

The In Silico Docking Workflow: A Conceptual Overview